![molecular formula C14H13Cl B14446614 2-Benzyl-1-chloro-4-methylbenzene CAS No. 75278-76-1](/img/structure/B14446614.png)
2-Benzyl-1-chloro-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1-chloro-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a benzyl group, a chlorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-chloro-4-methylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with 4-chlorotoluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, advancements in catalyst design and process engineering have improved the efficiency and sustainability of industrial production methods .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-chloro-4-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as the formation of phenols or amines.
Oxidation: The benzylic position can be oxidized to form benzyl alcohols or benzaldehydes.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) is used for halogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Nitration: Formation of nitro derivatives such as 2-benzyl-1-chloro-4-methyl-5-nitrobenzene.
Halogenation: Formation of dihalogenated products like 2-benzyl-1,4-dichloro-4-methylbenzene.
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Scientific Research Applications
2-Benzyl-1-chloro-4-methylbenzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-chloro-4-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The benzene ring’s electron-rich nature allows it to participate in electrophilic aromatic substitution, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to form various derivatives with different chemical and biological properties .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methylbenzene (p-Chlorotoluene): Similar structure but lacks the benzyl group.
2-Chlorotoluene: Similar structure but lacks the benzyl group and has the chlorine atom in a different position.
Benzyl Chloride: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness
The combination of these substituents allows for a wide range of chemical transformations and interactions with various molecular targets .
Properties
CAS No. |
75278-76-1 |
---|---|
Molecular Formula |
C14H13Cl |
Molecular Weight |
216.70 g/mol |
IUPAC Name |
2-benzyl-1-chloro-4-methylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-11-7-8-14(15)13(9-11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
GFCSYVAWZRQGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.